MC-Val-Cit-PAB-MMAE, also known as Maleimidocaproyl-valine-citrulline-p-aminobenzoyloxycarbonyl-monomethyl auristatin E, is a compound that plays a significant role in the field of targeted cancer therapies, particularly in antibody-drug conjugates (ADCs). This compound combines a peptide-based linker with a potent cytotoxic agent, monomethyl auristatin E, enabling selective delivery of the drug to cancer cells while minimizing systemic toxicity.
MC-Val-Cit-PAB-MMAE belongs to the class of antibody-drug conjugates, which are biopharmaceutical drugs composed of an antibody linked to a biologically active drug or cytotoxic agent. The classification of this compound falls under the category of peptide-drug conjugates, specifically designed for targeted therapy against malignant cells. The linker, Val-Cit-p-aminobenzylcarbamate, is cleavable by specific enzymes (cathepsin B), which allows for the release of the cytotoxic agent inside the target cells.
The synthesis of MC-Val-Cit-PAB-MMAE involves multiple steps that typically include:
The molecular structure of MC-Val-Cit-PAB-MMAE can be described by its components:
The empirical formula for MC-Val-Cit-PAB-MMAE is with a molecular weight of approximately 1123.7031 g/mol .
The primary chemical reactions involved in the synthesis of MC-Val-Cit-PAB-MMAE include:
These reactions are critical for ensuring that the drug is released in a controlled manner at the desired site of action.
The mechanism of action for MC-Val-Cit-PAB-MMAE involves:
This targeted approach enhances therapeutic efficacy while reducing off-target effects.
MC-Val-Cit-PAB-MMAE exhibits several important physical and chemical properties:
These properties are critical for determining its behavior in biological systems.
MC-Val-Cit-PAB-MMAE has several applications in scientific research and clinical settings:
CAS No.: 133978-15-1
CAS No.:
CAS No.:
CAS No.: 112078-72-5
CAS No.: 2569-58-6
CAS No.: 7161-35-5